5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Chemical Structure and Key Features
The compound 5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006477-69-5) is a pyrazole-based derivative with a complex architecture. It contains two distinct pyrazole rings:
- Ring A: 1-Methyl-1H-pyrazole-4-carboxylic acid moiety.
- Ring B: 1-Ethyl-3-methyl-1H-pyrazole-4-yl group linked via a carbamoyl bridge (ethyl carbamate).
This compound is listed as discontinued in commercial catalogs, limiting direct pharmacological data .
Synthesis Insights While explicit synthesis protocols are unavailable in the provided evidence, analogous pyrazole-carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) are synthesized via hydrolysis of ethyl esters under basic conditions (e.g., 10% NaOH in methanol) . The carbamoyl bridge in the target compound likely requires coupling reactions, such as reacting an amine-functionalized pyrazole with a carbonylating agent.
Properties
IUPAC Name |
5-[ethyl-[(1-ethyl-3-methylpyrazol-4-yl)methyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-5-19(8-11-9-20(6-2)17-10(11)3)14(21)13-12(15(22)23)7-16-18(13)4/h7,9H,5-6,8H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDDQONNXRHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including carbamoyl and carboxylic acid groups.
Antiviral Activity
Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various strains of viruses, including HIV. A study demonstrated that certain pyrazole derivatives showed EC50 values in the nanomolar range, suggesting potent antiviral activity .
Anticancer Properties
The compound's structural analogs have also been studied for anticancer activity. Pyrazole derivatives have been reported to inhibit specific cancer cell lines. For example, a study showed that pyrazole compounds could induce apoptosis in leukemia cells, with IC50 values indicating effective cytotoxicity . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study 1: Antiviral Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and tested for anti-HIV activity. Among these, compounds with structural similarities to our target compound exhibited EC50 values as low as 0.0038 μmol/L against wild-type HIV strains. The selectivity index (SI) further supported their potential therapeutic application due to low cytotoxicity .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study found that compounds with similar substituents as this compound inhibited cell growth significantly with IC50 values ranging from 10 to 50 μM. These findings suggest a promising avenue for further development in cancer therapeutics .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparisons
Functional Group Impact on Bioactivity The target compound’s carbamoyl bridge differentiates it from ester-linked analogs (e.g., ). Trifluoromethyl groups () enhance lipophilicity and metabolic resistance compared to the target compound’s ethyl/methyl substituents, which may influence target binding and half-life .
Synthetic Accessibility
- The target compound’s synthesis likely requires coupling of pre-functionalized pyrazole intermediates, whereas simpler analogs (e.g., ) are synthesized via single-step hydrolysis. Multi-step routes may reduce scalability .
Pharmacological Potential Pyrazole-carboxylic acids with methylsulfanyl groups () show marked analgesic and anti-inflammatory activity, suggesting that the target compound’s carbamoyl linker could be optimized for similar applications with reduced ulcerogenic effects . Isoxazole-containing analogs () may exhibit divergent bioactivity due to the isoxazole ring’s electronegative nature, which can alter hydrogen-bonding interactions compared to pyrazole .
Physical Properties
- The carboxylic acid group in the target compound and analogs (e.g., ) improves aqueous solubility, critical for oral bioavailability. However, bulky substituents (e.g., phenyl groups in ) may counteract this advantage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
